2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole is a synthetic organic compound that features a unique combination of a difluorocyclobutyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole typically involves the reaction of 3,3-difluorocyclobutanol with appropriate reagents to introduce the methoxy and thiadiazole functionalities. One common method involves the use of dichloroketene and tert-butyl or benzyl vinyl ether to prepare 3,3-difluorocyclobutanol, which is then further reacted to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiadiazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the methoxy group or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorocyclobutyl ketone, while substitution reactions could introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated cyclobutyl groups.
Biology: It may serve as a probe or ligand in biological studies, particularly those involving fluorinated compounds.
Industry: It could be used in the development of new materials with specific properties, such as increased stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the unique structural features of the compound. These interactions could involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated cyclobutyl derivatives and thiadiazole-containing molecules. Examples include:
3,3-Difluorocyclobutanol: A precursor in the synthesis of the target compound.
3,3-Difluorocyclobutanecarboxylic acid:
Uniqueness
What sets 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole apart is the combination of the difluorocyclobutyl group and the thiadiazole ring. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, from drug development to materials science.
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2OS/c1-5-11-12-7(14-5)13-4-6-2-8(9,10)3-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQFRQMTUDRZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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